1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
Description
1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a bicyclic aromatic compound featuring a partially hydrogenated naphthalene core substituted with methoxy groups at the 1- and 4-positions and an aldehyde group at the 2-position. The tetrahydronaphthalene (tetralin) backbone imparts rigidity and lipophilicity, while the methoxy and aldehyde substituents modulate electronic properties and reactivity. This compound is structurally related to bioactive molecules in medicinal chemistry, particularly those targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .
Properties
IUPAC Name |
1,4-dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMYLDWAFTVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCCC2=C(C(=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 1,4-dimethoxy-2-naphthol with appropriate reagents to introduce the carbaldehyde group at position 2 . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 1,4-dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: Formation of 1,4-dimethoxy-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy groups may also contribute to the compound’s overall reactivity and interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the tetrahydronaphthalene core or functionalized aromatic systems. Key differences in substituent positioning, electronic effects, and biological relevance are highlighted.
Positional Isomers and Methyl-Substituted Analogs
lists several tetrahydro-naphthalene derivatives with methoxy and aldehyde groups:
- 5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde
- 5,6,7,8-Tetrahydro-4-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde
Structural Differences :
- Methoxy Position : The target compound has 1,4-dimethoxy groups, whereas these analogs have single methoxy groups at C3 or C3.
- Methyl Substitution : The analogs feature tetramethyl substitution on the saturated ring (C5,5,8,8), enhancing lipophilicity and steric bulk compared to the unsubstituted tetrahydronaphthalene in the target compound.
Functional Implications :
- The 1,4-dimethoxy arrangement in the target compound may enable unique electronic interactions (e.g., resonance stabilization) absent in mono-methoxy analogs .
Functionalized Derivatives with Bioactive Moieties
describes 1-((5E,8E)-5,8-bis(Hydroxyimino)-1,4-dimethoxy-5,8-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl Cinnamate (12), a derivative with:
- Hydroxyimino groups at C5 and C6.
- Cinnamate ester linked to the naphthalene core.
Key Comparisons :
- Biological Activity : The cinnamate moiety may enhance binding to hydrophobic enzyme pockets (e.g., SARS-CoV-2 Mpro in ), suggesting that ester or amide derivatives of the target compound could be explored for similar applications .
Carboxylic Acid and Carboxamide Derivatives
includes 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid and N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, which differ in functional groups:
| Property | Target Compound (Aldehyde) | Carboxylic Acid Derivative | Carboxamide Derivative |
|---|---|---|---|
| Polarity | Moderate (aldehyde) | High (carboxylic acid) | Moderate (amide) |
| Reactivity | Electrophilic aldehyde | Acid-base reactions | Hydrogen-bond donor |
| Bioactivity | Potential enzyme inhibition | Ionic interactions | Enhanced solubility |
Functional Insights :
- The aldehyde group in the target compound is more reactive (e.g., forming Schiff bases with lysine residues) compared to carboxylic acids or amides.
- Carboxamides may exhibit better pharmacokinetic profiles due to reduced metabolic oxidation .
Fluorinated Pyrimidine Analogs
and discuss fluorinated pyrimidines, such as 6-[2-(4’-fluorophenyl)-2-hydroxypropyl]-2,4-dimethoxy-5-methylpyrimidine (7) , which share methoxy and alkyl substituents but differ in core structure.
Critical Differences :
- Core Heterocycle : Pyrimidine vs. tetrahydronaphthalene.
- Fluorine Effects : Fluorine in pyrimidines enhances metabolic stability and electronegativity, whereas the target compound lacks halogens.
- Biological Targets : Fluorinated pyrimidines are often cytotoxic or antiviral, while the target compound’s aldehyde group may favor protease or reductase inhibition .
Biological Activity
1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (CAS Number: 1614-82-0) is a synthetic organic compound with notable biological activities. This article explores its biological activity, focusing on its antioxidant, antimicrobial, and potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.254 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 341.0 ± 42.0 °C |
| Melting Point | 64.0 to 68.0 °C |
| Flash Point | 145.2 ± 27.4 °C |
These properties indicate that the compound is stable under standard conditions and has a moderate boiling point, which is relevant for its applications in various fields.
Antioxidant Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, research involving various extracts showed that certain derivatives can scavenge free radicals effectively:
- DPPH Assay : The IC₅₀ values for antioxidant activity ranged from 29.07 to 165.5 µg/mL across different compounds tested .
- ABTS Assay : Extracts demonstrated radical scavenging activities between 360.08 to 2402.95 µM TE/g, indicating strong antioxidant potential .
Antimicrobial Activity
The antimicrobial properties of tetrahydronaphthalene derivatives have also been investigated:
- Inhibition of Pathogens : Compounds in this class have shown effectiveness against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Mechanism of Action : The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes within the microorganisms.
Therapeutic Potential
This compound has been explored for its potential in modulating multidrug resistance in cancer therapies:
- P-glycoprotein Inhibition : This compound has been identified as an inhibitor of P-glycoprotein-mediated transport, which is crucial for enhancing the bioavailability of chemotherapeutic agents . This property can potentially improve treatment outcomes for patients with multidrug-resistant tumors.
Case Studies
- Antiepileptic Activity : A study evaluated the effects of phenylpropanoid derivatives (including similar structures) on epilepsy models using molecular docking techniques. The results indicated promising interactions with key targets like GABAA and AMPA receptors .
- Pharmacokinetics : Another investigation into the pharmacokinetic parameters of related compounds revealed high oral absorption rates and favorable ADMET profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity) which are critical for therapeutic applications .
Q & A
Q. What are the key spectroscopic techniques for characterizing 1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde?
- Methodological Answer : Characterization typically involves ¹H/¹³C NMR to identify methoxy groups (δ ~3.8 ppm for -OCH₃) and the aldehyde proton (δ ~9.8–10.2 ppm). IR spectroscopy confirms the aldehyde carbonyl stretch (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹). Mass spectrometry (MS) via EI or ESI provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For structural elucidation, 2D NMR techniques (COSY, HMBC) resolve coupling interactions, as demonstrated in studies of analogous naphthalene derivatives .
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Methodological Answer : Store in amber glass bottles under inert gas (e.g., N₂ or Ar) to prevent oxidation of the aldehyde group. Maintain temperatures between 0–6°C in a dry, ventilated environment, as recommended for similar tetrahydronaphthalene derivatives . Avoid exposure to moisture and light, which may degrade the methoxy or aldehyde functionalities.
Q. How is this compound synthesized from naphthalene precursors?
- Methodological Answer : A common route involves:
- Methoxylation : Selective methoxy group introduction via nucleophilic aromatic substitution or Ullmann coupling.
- Reduction : Partial hydrogenation of the naphthalene ring using catalysts like Pd/C or PtO₂ to yield the tetrahydro derivative.
- Formylation : Vilsmeier-Haack reaction or Friedel-Crafts acylation to install the carbaldehyde group at position 2.
Detailed protocols for analogous compounds are described in regioselective synthesis studies .
Advanced Research Questions
Q. How can regioselectivity be controlled during alkylation or prenylation reactions involving this compound?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects of the methoxy groups. For example, the 1,4-dimethoxy pattern directs electrophiles to the electron-deficient C-3 or C-6 positions. Lewis acids (e.g., AlCl₃) enhance selectivity by coordinating with the aldehyde and methoxy groups, as shown in prenylation studies of 1,4,5,8-tetramethoxynaphthalene-2-carbaldehyde . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The aldehyde group acts as a directing group , facilitating oxidative addition of Pd(0) to the C-2 position. Methoxy substituents stabilize transition states via π-donation , lowering activation energy. Side reactions (e.g., decarbonylation) are minimized using bulky ligands (e.g., SPhos) and low temperatures. Kinetic studies of similar systems suggest a concerted metallation-deprotonation mechanism .
Q. How does the electronic environment of the tetrahydronaphthalene ring influence aldehyde group reactivity?
- Methodological Answer : The partially saturated ring reduces aromatic conjugation, increasing aldehyde electrophilicity. Methoxy groups at C-1 and C-4 donate electron density via resonance, creating a polarized system that enhances nucleophilic attack at the aldehyde. Comparative studies with fully aromatic naphthalenecarbaldehydes show faster reaction rates in nucleophilic additions (e.g., Grignard) for the tetrahydro derivative .
Q. What analytical strategies differentiate degradation products under oxidative or photolytic conditions?
- Methodological Answer : Use HPLC-MS/MS with a C18 column and gradient elution (MeCN/H₂O + 0.1% formic acid) to separate degradation products. LC-UV at 254 nm identifies conjugated dienes from ring oxidation. EPR spectroscopy detects radical intermediates formed during photolysis. For quantification, calibrate against synthetic standards of suspected byproducts (e.g., quinones or carboxylic acids) .
Pharmacological and Safety Considerations
Q. What structural features correlate with bioactivity in derivatives of this compound?
- Methodological Answer : Methoxy groups enhance lipophilicity and membrane permeability, while the aldehyde enables Schiff base formation with biological amines. Derivatives with bulky substituents at C-5/C-8 exhibit improved receptor binding, as seen in studies of structurally related controlled substances . Toxicity assays (e.g., Ames test) should assess mutagenic potential from reactive aldehyde metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
